N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 3 with a pyridin-4-yl group and at position 6 with a phenylsulfonamide moiety via a para-substituted phenyl linker. The compound’s CAS number is 891135-67-4, and it is cataloged under CM654953 in commercial databases . Its structure combines electron-rich aromatic systems (pyridine and triazolo-pyridazine) with a polar sulfonamide group, which may enhance solubility and target-binding specificity.
Properties
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c29-31(30,19-4-2-1-3-5-19)27-18-8-6-16(7-9-18)20-10-11-21-24-25-22(28(21)26-20)17-12-14-23-15-13-17/h1-15,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPVOBQFBZJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazones using chlorinated agents like N-Chlorosuccinimide (NCS) under mild conditions[_{{{CITATION{{{1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a .... Subsequent steps may include aromatic nucleophilic substitution reactions to introduce the pyridine and phenyl groups[{{{CITATION{{{_2{[1,2,4]Triazolo[4,3- a ]quinoxaline: synthesis, antiviral, and ...](https://link.springer.com/article/10.1007/s00044-011-9753-7).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine-sulfonamide scaffolds have shown efficacy against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa, with minimal inhibitory concentrations (MICs) as low as 25 µg/mL . The sulfonamide moiety enhances the bioactivity of these compounds by interacting with bacterial enzymes.
Antimalarial Properties
A recent study focused on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds synthesized from this framework exhibited IC₅₀ values of 2.24 and 4.98 μM, indicating a potential pathway for developing new antimalarial drugs . The design of these compounds involved virtual screening and molecular docking to optimize their interaction with target enzymes.
Anti-inflammatory Effects
Certain derivatives of the triazole-pyridine class have been evaluated for anti-inflammatory properties. Studies suggest that they may act similarly to established anti-inflammatory agents by inhibiting specific pathways involved in inflammation . This opens avenues for their use in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Research on related sulfonamide derivatives has highlighted their potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
A study synthesized a series of novel pyridine-sulfonamide derivatives and evaluated their antifungal activity against clinical isolates. The results showed that many compounds exhibited greater efficacy than fluconazole, particularly against Candida species. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group significantly impacted antifungal potency .
Case Study 2: Antimalarial Drug Discovery
In another study focused on antimalarial drug discovery, a virtual library was created based on the sulfonamide framework. After extensive screening and synthesis, several compounds were identified with potent activity against Plasmodium falciparum, demonstrating the utility of this chemical class in combating malaria .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anxiolytic and antiepileptic properties may be attributed to modulation of neurotransmitter systems, such as GABA receptors. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide (CM654954)
- Structural Difference : The pyridin-4-yl group in the target compound is replaced with pyridin-2-yl.
- Impact: Pyridin-2-yl’s nitrogen orientation may alter hydrogen-bonding interactions with biological targets compared to pyridin-4-yl.
- Activity: No direct bioactivity data is provided, but analogous triazolo-pyridazines with pyridin-2-yl substitutions (e.g., anxiolytics from Albright et al.) show varied receptor affinities due to steric and electronic effects .
Triazolo-Pyridazine Core Modifications
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6)
- Structural Difference : A methyl group replaces the pyridinyl substituent at position 3, and the sulfonamide is replaced with an N-methyl acetamide.
- However, the acetamide lacks the sulfonamide’s strong hydrogen-bonding capacity.
- Activity : Lin28-1632 is a functional inhibitor of Lin28 proteins, used in regenerative studies at 80 µM concentrations. Its efficacy highlights the triazolo-pyridazine scaffold’s versatility in targeting RNA-binding proteins .
3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives
- Structural Difference : The pyridazine ring is replaced with a thiadiazole, creating a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole system.
- Impact : Thiadiazole introduces additional sulfur atoms, altering electronic properties and metabolic stability.
- Activity : These derivatives exhibit antibacterial and antifungal properties, suggesting that sulfur-containing heterocycles may broaden antimicrobial applications compared to the target compound’s sulfonamide .
Substituent Variations on the Phenylsulfonamide Moiety
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Structural Difference : The benzenesulfonamide is replaced with an ethoxyphenyl-acetamide group.
- Impact : The ethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Activity : Such acetamide derivatives are often explored for central nervous system (CNS) targets, contrasting with the sulfonamide’s typical use in enzyme inhibition .
N-(4-Aminophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 14)
- Structural Difference : A primary amine and phenethyl group replace the sulfonamide.
- Activity : This compound’s synthesis () suggests applications in kinase inhibition, where basic amines often target ATP-binding pockets .
Key Pharmacological Comparisons
Physicochemical Properties
Biological Activity
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound based on various studies, focusing on its anti-tumor properties and mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group attached to a complex triazolo-pyridazine structure, which is critical for its biological activity.
Anti-Tumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anti-tumor activity. Notably, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 22i demonstrated excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values indicating potent inhibition of cell proliferation .
The primary mechanism through which these compounds exert their anti-tumor effects appears to be the inhibition of the c-Met kinase pathway, which is crucial in cancer cell proliferation and metastasis. The compound 12e showed significant inhibitory activity against c-Met kinase with an IC50 value of , comparable to Foretinib (IC50 = ) .
Study on c-Met Kinase Inhibition
In a study evaluating the biological activity of triazolo-pyridazine derivatives, researchers synthesized several compounds and tested their effects on c-Met overexpressed cancer cell lines (A549, MCF-7, HeLa). The study revealed that most compounds exhibited moderate cytotoxicity with significant effects on cell cycle arrest and apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that the presence of specific substituents on the pyridazine ring significantly influenced the biological activity of these compounds. For instance, halogen substitution at certain positions was found to enhance cytotoxicity against tested cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
